7-Bromo-5-fluoroquinazolin-4-amine
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Overview
Description
4-Quinazolinamine, 7-bromo-5-fluoro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogenation of quinazoline derivatives using brominating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Quinazolinamine, 7-bromo-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinazoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, 7-bromo-5-fluoro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation.
Comparison with Similar Compounds
- 4-Quinazolinamine, 7-chloro-5-fluoro-
- 4-Quinazolinamine, 7-bromo-5-chloro-
- 4-Quinazolinamine, 7-iodo-5-fluoro-
Comparison: Compared to its analogs, 4-Quinazolinamine, 7-bromo-5-fluoro- exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s biological activity and chemical stability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H5BrFN3 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
7-bromo-5-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrFN3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) |
InChI Key |
BBTSKZJFMBHZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2N)F)Br |
Origin of Product |
United States |
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